molecular formula C13H5FN4O2 B8407333 8-Fluoroindolo[2,1-b]pteridine-6,12-dione

8-Fluoroindolo[2,1-b]pteridine-6,12-dione

Cat. No. B8407333
M. Wt: 268.20 g/mol
InChI Key: IHEWEQYQCUORNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05441955

Procedure details

Using the procedure in Example 56, and substituting 3-aminopyrazine-2-carboxylic acid for 2-aminonicotinic acid and 5-fluoroisatin for isatin gave 79 mg (6%) of the title compound: mp 336° C. (dec); 1H NMR(DMSO-d6) δ 7.65-8.00 (m, 2H), 8.50 (s, 1H), 9.05-9.20 (m, 2H); MS (M+H)+ 269.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=C[C:3]=1[C:4](O)=[O:5].[F:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=O)[C:15]2=[O:22].[NH:23]1C2C(=CC=CC=2)C(=O)C1=O>>[F:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[N:17]1[C:16](=[N:1][C:2]3[C:3]([C:4]1=[O:5])=[N:23][CH:8]=[CH:9][N:10]=3)[C:15]2=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C3=NC4=NC=CN=C4C(N3C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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